CID 71367596

Description

CID 71367596 is a chemical compound identified through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . The compound was isolated from a natural source, as indicated by its presence in vacuum-distilled fractions of a plant-derived essential oil (CIEO) . Its molecular weight and functional groups remain uncharacterized in open-access data, but its retention behavior in GC-MS implies moderate polarity and volatility .

Properties

CAS No. |

67945-62-4 |

|---|---|

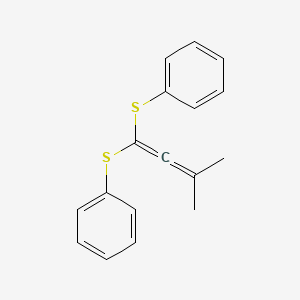

Molecular Formula |

C17H16S2 |

Molecular Weight |

284.4 g/mol |

InChI |

InChI=1S/C17H16S2/c1-14(2)13-17(18-15-9-5-3-6-10-15)19-16-11-7-4-8-12-16/h3-12H,1-2H3 |

InChI Key |

DNJBROPDJZIZBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=C(SC1=CC=CC=C1)SC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 71367596 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. This process often includes steps such as mixing, heating, and purification to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions: CID 71367596 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely and are often tailored to the specific application of the compound.

Scientific Research Applications

CID 71367596 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, in industry, this compound may be utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of CID 71367596 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. The exact mechanism may involve binding to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71367596, we compare it with structurally and functionally analogous compounds from published studies. Key similarities and differences are summarized below:

Table 1: Comparative Analysis of this compound and Structurally Related Compounds

Notes:

- *Similarity scores (0–1) are based on structural and functional overlap, where 1 = identical .

- †Comparison with oscillatoxin derivatives is speculative due to divergent biosynthetic origins .

Key Findings :

Structural Divergence : Unlike synthetic brominated benzothiophenes (e.g., CID 737737), this compound lacks a characterized carboxylic acid group, suggesting distinct reactivity and solubility profiles .

Natural vs. Synthetic Origins : this compound shares chromatographic traits with oscillatoxin derivatives (e.g., CID 185389), but its smaller molecular weight and simpler structure differentiate it from complex marine toxins .

Functional Potential: While CID 737737 exhibits CYP1A2 inhibition, this compound’s biological activity remains unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.